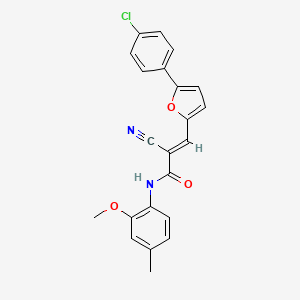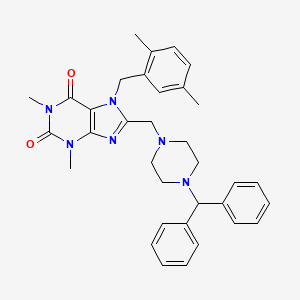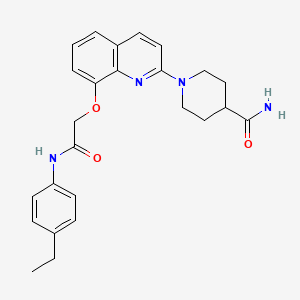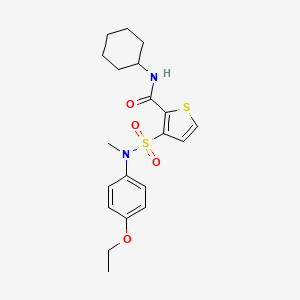![molecular formula C15H16N6 B2974961 5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380071-22-5](/img/structure/B2974961.png)
5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile, commonly known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPP is a pyridine-based compound that has a piperazine ring and a pyrimidine ring attached to it. In
Mecanismo De Acción
MPP acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the mesolimbic system of the brain, which is involved in the regulation of reward and motivation. By blocking the dopamine D3 receptor, MPP can modulate the activity of the mesolimbic system and affect reward-related behaviors.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. In animal studies, MPP has been shown to decrease cocaine self-administration and cocaine-seeking behavior. MPP has also been shown to decrease the reinforcing effects of nicotine and alcohol. Additionally, MPP has been shown to increase the release of dopamine in certain brain regions, which may contribute to its effects on reward-related behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MPP in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its function in various behaviors. However, one of the limitations of using MPP is its potential off-target effects. MPP has been shown to bind to other receptors in addition to the dopamine D3 receptor, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of MPP in scientific research. One potential direction is the development of MPP-based ligands for imaging studies. Another potential direction is the use of MPP in the development of new treatments for addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the effects of MPP on dopamine release and other neurotransmitter systems.
Métodos De Síntesis
The synthesis of MPP involves a multi-step process that begins with the reaction of 5-methylpyrimidine-4-carboxylic acid with thionyl chloride to form 5-methylpyrimidine-4-carbonyl chloride. This intermediate is then reacted with piperazine to form 5-methylpyrimidin-4-ylpiperazine. The final step involves the reaction of 5-methylpyrimidin-4-ylpiperazine with 2-cyanopyridine to form 5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile.
Aplicaciones Científicas De Investigación
MPP has various applications in scientific research, including its use as a tool for studying the function of certain receptors in the brain. MPP has been shown to bind to the dopamine D3 receptor, which is involved in the regulation of reward and motivation. MPP can also be used as a ligand for imaging studies to visualize the dopamine D3 receptor in vivo.
Propiedades
IUPAC Name |
5-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-9-17-11-19-15(12)21-6-4-20(5-7-21)14-3-2-13(8-16)18-10-14/h2-3,9-11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDUJFWRPQRZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2974879.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2974883.png)




![[(2-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2974890.png)

![3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2974892.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2974898.png)
![N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2974900.png)
